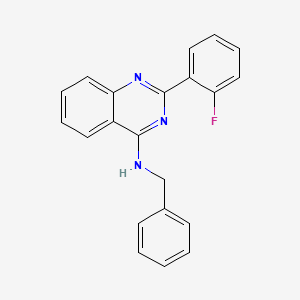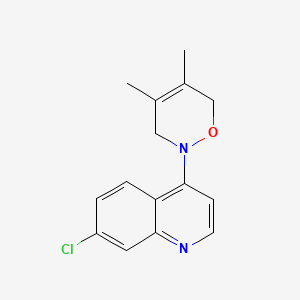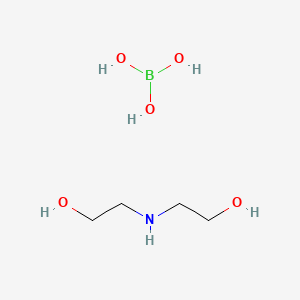
Diethanolamine borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethanolamine borate is a chemical compound formed by the reaction of diethanolamine and boric acid. It is known for its unique properties and applications in various fields, including corrosion inhibition, flame retardancy, and as an antiseptic. The compound has the molecular formula C₄H₁₄BNO₅ and is characterized by its ability to form stable complexes with various substrates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethanolamine borate is typically synthesized through the reaction of diethanolamine with boric acid. The reaction is carried out at elevated temperatures, often in the presence of a solvent such as toluene. The process involves heating the reactants to the boiling point of toluene, allowing the reaction to proceed efficiently . The molar ratio of diethanolamine to boric acid is usually maintained at 1:1 to ensure complete reaction and formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The reactants are mixed in large reactors, and the temperature is carefully controlled to optimize the yield. The product is then purified through distillation or crystallization to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Diethanolamine borate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form borate esters and other oxidation products.
Substitution: this compound can participate in substitution reactions, where the borate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Substitution Reagents: Various halogenating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions include borate esters, substituted amines, and other boron-containing compounds .
Applications De Recherche Scientifique
Diethanolamine borate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which diethanolamine borate exerts its effects involves its ability to form stable complexes with metal ions and organic substrates. This complexation inhibits corrosion by forming a protective layer on metal surfaces. In biological systems, the compound’s antiseptic properties are attributed to its ability to disrupt microbial cell membranes, leading to cell death .
Comparaison Avec Des Composés Similaires
Ethanolamine Borate: Similar in structure but with different reactivity and applications.
Boronic Acids: These compounds share the boron component but differ significantly in their chemical behavior and uses.
Uniqueness: Diethanolamine borate is unique due to its dual functionality as both a corrosion inhibitor and a flame retardant. Its ability to form stable complexes with a variety of substrates sets it apart from other boron-containing compounds .
Propriétés
Numéro CAS |
67952-33-4 |
|---|---|
Formule moléculaire |
C4H14BNO5 |
Poids moléculaire |
166.97 g/mol |
Nom IUPAC |
boric acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H |
Clé InChI |
HRXOXDAKKRLSMI-UHFFFAOYSA-N |
SMILES canonique |
B(O)(O)O.C(CO)NCCO |
Description physique |
Liquid |
Numéros CAS associés |
93859-15-5 93924-91-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


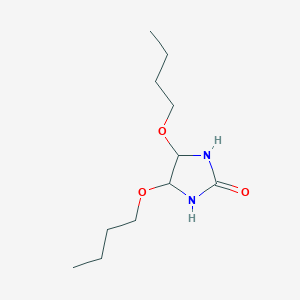
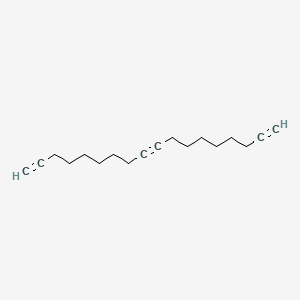
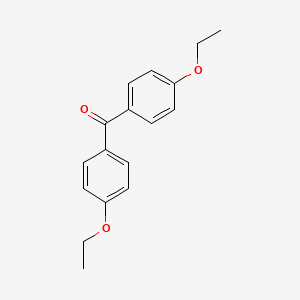
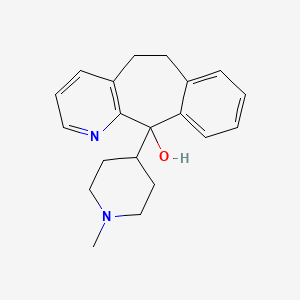

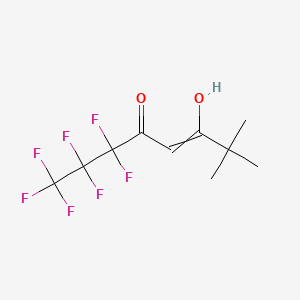
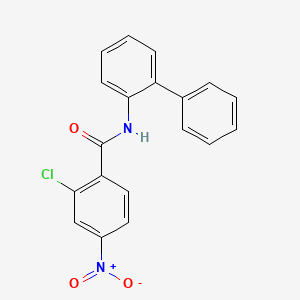
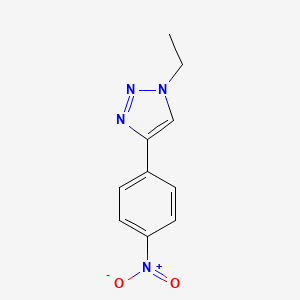
![methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14165289.png)
![Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis-](/img/structure/B14165300.png)
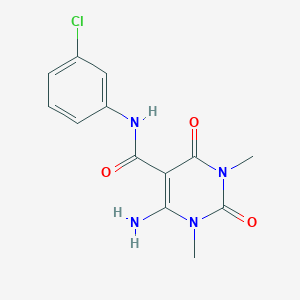
![4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14165322.png)
